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For Researchers, Scientists, and Drug Development Professionals

DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key

player in cancer cell proliferation, survival, and therapeutic resistance.[1][2][3] This guide

provides a detailed comparison of DS-1205b's cross-reactivity with other kinases, supported by

experimental data, to offer an objective performance assessment for research and drug

development applications.

High Selectivity Profile of DS-1205b
Experimental data demonstrates that DS-1205b exhibits a high degree of selectivity for AXL

kinase. In a comprehensive screening against a panel of 161 different kinases, DS-1205b

showed minimal off-target activity.[1]

At a concentration of 13 nM, which is the 80% inhibitory concentration (IC80) for AXL, no other

kinase in the panel was inhibited by more than 30%.[1] Even at a significantly higher

concentration of 200 nM, only three other kinases—MER, MET, and TRKA—showed inhibition

greater than 50%.

The half-maximal inhibitory concentration (IC50) values further underscore the selectivity of

DS-1205b. The IC50 for AXL was determined to be 1.3 nM. In comparison, the IC50 values for

MER, MET, and TRKA were 48-fold, 80-fold, and 313-fold higher, respectively, indicating a

clear and potent selectivity for AXL.
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Table 1: Comparative Kinase Inhibition by DS-1205b

Kinase IC50 (nM)
Fold
Selectivity vs.
AXL

% Inhibition at
13 nM DS-
1205b

% Inhibition at
200 nM DS-
1205b

AXL 1.3 1 ~80% >50%

MER 62.4 48 <30% >50%

MET 104 80 <30% >50%

TRKA 406.9 313 <30% >50%

Other 157

Kinases

Not significantly

inhibited
Not applicable <30%

Not significantly

inhibited

Experimental Protocols
The kinase selectivity of DS-1205b was determined using a mobility shift assay.

Kinase Inhibition Assay (Mobility Shift Assay)

This in vitro assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

The general steps are as follows:

Reaction Setup: Recombinant human kinase enzymes (AXL, MER, MET, TRKA, and a panel

of 157 others) are incubated with a fluorescently labeled peptide substrate and adenosine

triphosphate (ATP) in a reaction buffer. The assay for DS-1205b was conducted in the

presence of 1 mM ATP, which mimics physiological conditions.

Inhibitor Addition: DS-1205b is added to the reaction mixture at varying concentrations. A

control reaction without the inhibitor is also run.

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature,

during which the kinase phosphorylates the substrate.

Separation: The reaction products (phosphorylated and non-phosphorylated substrate) are

separated based on their charge and size differences using microfluidic capillary

electrophoresis.
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Detection and Quantification: The amount of phosphorylated and non-phosphorylated

substrate is detected by laser-induced fluorescence. The ratio of these two provides a

measure of the kinase activity.

Data Analysis: The percentage of inhibition for each concentration of DS-1205b is calculated

relative to the control. The IC50 value, the concentration of the inhibitor required to reduce

kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action
DS-1205b primarily targets the AXL signaling pathway. AXL is a member of the TAM (TYRO3,

AXL, MER) family of receptor tyrosine kinases. Upregulation of AXL has been identified as a

key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine

kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

When EGFR is inhibited by TKIs like erlotinib or osimertinib, AXL can become activated and

serve as a bypass signaling pathway, leading to the continued activation of downstream pro-

survival pathways, such as the PI3K/AKT pathway. DS-1205b works by directly inhibiting the

phosphorylation of AXL, thereby blocking this bypass mechanism and restoring sensitivity to

EGFR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6718264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6718264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6718264/
https://probechem.com/userfiles/Products/PDF/PC-38043/PC-3804301/PC-3804301_DataSheet.pdf
https://pubmed.ncbi.nlm.nih.gov/31497246/
https://pubmed.ncbi.nlm.nih.gov/31497246/
https://pubmed.ncbi.nlm.nih.gov/31497246/
https://www.benchchem.com/product/b8144907#cross-reactivity-of-ds-1205b-with-other-kinases
https://www.benchchem.com/product/b8144907#cross-reactivity-of-ds-1205b-with-other-kinases
https://www.benchchem.com/product/b8144907#cross-reactivity-of-ds-1205b-with-other-kinases
https://www.benchchem.com/product/b8144907#cross-reactivity-of-ds-1205b-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8144907?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

